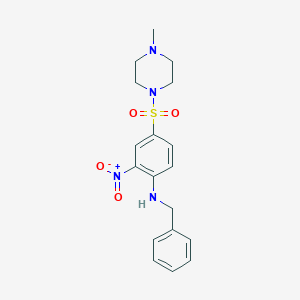
N-benzyl-4-(4-methylpiperazin-1-ylsulfonyl)-2-nitrobenzenamine
概要
説明
N-benzyl-4-(4-methylpiperazin-1-ylsulfonyl)-2-nitrobenzenamine is a complex organic compound that belongs to the class of piperazine derivatives These compounds are known for their wide range of biological and pharmaceutical activities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-4-(4-methylpiperazin-1-ylsulfonyl)-2-nitrobenzenamine typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction is carried out in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), leading to the formation of protected piperazines . Another method involves the Ugi reaction, which is a multicomponent reaction that forms piperazine derivatives through the reaction of amines, isocyanides, and carbonyl compounds .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
N-benzyl-4-(4-methylpiperazin-1-ylsulfonyl)-2-nitrobenzenamine undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Common Reagents and Conditions
The reactions of this compound are typically carried out under controlled conditions, such as specific temperatures, pressures, and pH levels. Catalysts such as metal halides (e.g., FeBr₃, AlCl₃) are often used to facilitate these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds, while reduction may produce amines. Substitution reactions can result in a variety of derivatives with different functional groups.
科学的研究の応用
N-benzyl-4-(4-methylpiperazin-1-ylsulfonyl)-2-nitrobenzenamine has numerous scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
作用機序
The mechanism of action of N-benzyl-4-(4-methylpiperazin-1-ylsulfonyl)-2-nitrobenzenamine involves its interaction with specific molecular targets and pathways. The piperazine ring in its structure allows it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to a range of biological effects, such as inhibition of enzyme activity or activation of signaling pathways .
類似化合物との比較
Similar Compounds
Some similar compounds include:
1-Benzyl-4-methylpiperazine: A stimulant drug that is a derivative of benzylpiperazine.
4-(4-Methylpiperazine-1-carbonyl)benzaldehyde: A compound used in various chemical syntheses.
Uniqueness
N-benzyl-4-(4-methylpiperazin-1-ylsulfonyl)-2-nitrobenzenamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
特性
CAS番号 |
825619-19-0 |
|---|---|
分子式 |
C18H22N4O4S |
分子量 |
390.5 g/mol |
IUPAC名 |
N-benzyl-4-(4-methylpiperazin-1-yl)sulfonyl-2-nitroaniline |
InChI |
InChI=1S/C18H22N4O4S/c1-20-9-11-21(12-10-20)27(25,26)16-7-8-17(18(13-16)22(23)24)19-14-15-5-3-2-4-6-15/h2-8,13,19H,9-12,14H2,1H3 |
InChIキー |
OPDBHQQWAKWEFA-UHFFFAOYSA-N |
正規SMILES |
CN1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)NCC3=CC=CC=C3)[N+](=O)[O-] |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














